molecular formula C23H23N5O2S B2743701 N-(4-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894044-22-5

N-(4-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2743701
CAS No.: 894044-22-5
M. Wt: 433.53
InChI Key: PEJWUSCVNXICKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic compound featuring a [1,2,4]triazolo[4,3-b]pyridazin core substituted with a p-tolyl group at position 6 and a thioacetamide-linked 4-methoxyphenethyl moiety at position 2. The thioacetamide bridge enhances solubility and modulates electronic properties, while the p-tolyl and 4-methoxyphenethyl substituents influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-16-3-7-18(8-4-16)20-11-12-21-25-26-23(28(21)27-20)31-15-22(29)24-14-13-17-5-9-19(30-2)10-6-17/h3-12H,13-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJWUSCVNXICKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCCC4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenethyl group, a triazolo-pyridazine moiety, and a thioacetamide linkage. Its molecular formula is C19_{19}H22_{22}N4_{4}OS, indicating the presence of nitrogen, sulfur, and oxygen atoms that contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds in the triazole family have been noted for their antimicrobial properties, potentially inhibiting bacterial and fungal growth through disruption of cell membrane integrity or interference with metabolic pathways.
  • Anticancer Properties : Some studies suggest that triazolo derivatives can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation signals.
  • Anti-inflammatory Effects : The presence of methoxy groups in similar structures has been associated with reduced inflammatory responses by modulating cytokine production and nitric oxide synthesis.

Antimicrobial Activity

A study conducted by Zhang et al. (2022) evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to controls. Although specific data for this compound was not highlighted, the trend suggests potential efficacy in this area.

CompoundInhibition Zone (mm)Bacteria
Control0S. aureus
Compound A15S. aureus
Compound B18E. coli

Anticancer Activity

In vitro studies reported by Lee et al. (2023) demonstrated that triazole derivatives could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Cell LineIC50 (µM)Compound Tested
MCF-7 (breast)10Compound A
A549 (lung)15Compound B

Pharmacological Potential

The pharmacological profile of this compound suggests it may serve as a lead compound for further drug development targeting infectious diseases and cancer treatment.

Comparison with Similar Compounds

Triazolopyridazine Derivatives

Compounds sharing the [1,2,4]triazolo[4,3-b]pyridazin core but differing in substituents (Table 1) highlight the impact of aromatic substitutions:

  • 894037-84-4: 2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide.
  • 894049-45-7 : 2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide. The methoxy group increases electron density, possibly improving binding to hydrophobic pockets in enzymes .

Table 1: Triazolopyridazine Derivatives

Compound ID R Group at Position 6 Thioacetamide Substituent Melting Point (°C)
Target Compound p-Tolyl 4-Methoxyphenethyl Not Reported
894037-84-4 4-Chlorophenyl Acetamide Not Reported
894049-45-7 4-Methoxyphenyl Acetamide Not Reported

Quinazolinone-Thioacetamide Analogues

Quinazolinone-based thioacetamides () demonstrate how core heterocycles affect properties:

  • Compound 5 : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (m.p. 269°C). The sulfamoyl group enhances hydrogen-bonding capacity, contrasting with the target compound’s methoxyphenethyl group, which prioritizes lipophilicity .

Table 2: Quinazolinone-Thioacetamide Analogues

Compound Core Structure R Group Melting Point (°C)
5 Quinazolinone 4-Sulfamoylphenyl 269.0
8 Quinazolinone 4-Tolyl 315.5

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups : The target compound’s p-tolyl group (electron-donating) may increase metabolic stability compared to chloro-substituted analogues (e.g., 894037-84-4), which are more prone to nucleophilic displacement .
  • Thioacetamide Linkage: The thioether bridge in the target compound and analogues (e.g., 9a–9e in ) improves solubility compared to non-sulfur-containing derivatives. For example, compound 9c () with a bromophenyl-thiazole group exhibits a melting point of 251–262°C, suggesting higher crystallinity than the target compound’s likely amorphous form .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation to form the triazolo[4,3-b]pyridazine core, requiring anhydrous conditions and catalysts like p-toluenesulfonic acid .
  • Thioether linkage formation via nucleophilic substitution between a pyridazine-thiol intermediate and an activated acetamide derivative, optimized using polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .

Q. Which spectroscopic and analytical methods are used for structural characterization?

Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., methoxyphenethyl and p-tolyl groups) and confirms regiochemistry of the triazole ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C28H26N4O2S) and detects isotopic patterns .
  • X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and intermolecular interactions .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Unreacted intermediates : Monitored via TLC and removed through gradient elution during chromatography .
  • Oxidative byproducts : Controlled by conducting thioether coupling under inert atmospheres (N2/Ar) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Molecular docking : Uses software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or Aurora kinases), leveraging the triazolo-pyridazine core’s planar structure for π-π stacking .
  • MD simulations : Assess stability of ligand-receptor complexes in aqueous environments, informed by crystallographic data from analogs .
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with bioactivity using datasets from PubChem or ChEMBL .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-response normalization : Accounts for variability in assay conditions (e.g., cell line sensitivity, incubation time) .
  • Metabolic stability testing : Evaluates if discrepancies arise from differential CYP450-mediated degradation using liver microsomes .
  • Structural analogs comparison : Identifies critical pharmacophores by testing derivatives with modified substituents (e.g., p-tolyl vs. 4-fluorophenyl) .

Q. How do substituent modifications on the triazolo-pyridazine core influence pharmacological activity?

  • Electron-withdrawing groups (e.g., -F, -Cl) : Enhance kinase inhibition potency by increasing electrophilicity of the triazole ring .
  • Methoxy groups : Improve solubility and bioavailability but may reduce membrane permeability due to increased polarity .
  • Thioacetamide linker : Critical for covalent binding to cysteine residues in target proteins, as shown in protease inhibition assays .

Methodological Considerations

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Kinase inhibition assays : Use ADP-Glo™ kits to measure IC50 values against a panel of 50+ kinases .
  • Antiproliferative assays : Employ MTT/XTT in cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure .
  • CYP450 inhibition screening : Mitigate attrition risks by profiling against CYP3A4/2D6 isoforms .

Q. How is regioselectivity ensured during triazolo-pyridazine ring formation?

  • Thermodynamic control : Reflux in acetic acid favors the [1,2,4]triazolo[4,3-b]pyridazin-3-yl isomer over [1,2,3] derivatives .
  • Directing groups : p-Tolyl substituents at C6 position guide cyclization via steric and electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.